REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([N+:8]([O-])=O)[C:3]=1[CH3:11].[CH3:12]OC(OC)N(C)C.N1CCCC1.O>CN(C=O)C>[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]2[C:3]=1[CH:11]=[CH:12][NH:8]2
|
Name
|
|
Quantity
|
3.2 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C(=CC=C1)[N+](=O)[O-])C
|
Name
|
|
Quantity
|
5.4 g
|
Type
|
reactant
|
Smiles
|
COC(N(C)C)OC
|
Name
|
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
N1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
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Control Type
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UNSPECIFIED
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Setpoint
|
110 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 110° C. for 2.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with Et2O
|
Type
|
WASH
|
Details
|
the combined organic layers were washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISSOLUTION
|
Details
|
The brown syrup was dissolved in 80% aqueous AcOH (80 mL)
|
Type
|
TEMPERATURE
|
Details
|
heated to 75° C
|
Type
|
ADDITION
|
Details
|
Zn powder (8.5 g), 130 mmol) was then added portionwise over 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
the temperature was raised to 85° C. for 2 hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
ADDITION
|
Details
|
water was added
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with Et2O
|
Type
|
WASH
|
Details
|
the combined organic layers were washed with saturated aqueous sodium bicarbonate and water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel chromatography
|
Type
|
WASH
|
Details
|
eluted with 20% EtOAc in Hexanes
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C2C=CNC2=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2 g | |
YIELD: CALCULATEDPERCENTYIELD | 68% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |